![molecular formula C24H22N2O4 B2721663 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid CAS No. 1694526-75-4](/img/structure/B2721663.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid” is likely to be an organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, a pyridin-2-yl group, and a butanoic acid group. The Fmoc group is a bulky, aromatic group, and the pyridin-2-yl group is a heterocyclic aromatic group. The butanoic acid group is a four-carbon aliphatic acid group .Chemical Reactions Analysis
The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis. The butanoic acid group can participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Protection and Deprotection in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during the synthesis of complex molecules. It is particularly beneficial in situations where both acid- and base-labile protecting groups are employed, offering a convenient removal process that does not affect other sensitive groups in the molecule. This characteristic makes it an indispensable tool in the synthesis of peptides and oligonucleotides, among other biomolecules (Gioeli & Chattopadhyaya, 1982).
Nanotechnology and Material Science
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been explored as surfactants for carbon nanotubes (CNTs). These compounds facilitate the creation of homogeneous aqueous nanotube dispersions, which are crucial for various applications in nanotechnology and materials science. The enzymatically activated surfactants derived from these compounds offer on-demand dispersion capabilities under physiological conditions, presenting a novel approach to the manipulation and use of CNTs (Cousins et al., 2009).
Polymer Chemistry
The compound has also found utility in polymer chemistry, particularly in the development of novel polymers with specific functional properties. For instance, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives, which utilize a pyridine group at the side chains, have been developed as efficient cathode-modifying layers for polymer solar cells. These polymers significantly improve the power conversion efficiency of the cells by facilitating lower-cost solution processing and enhancing the interfacial energy dynamics at the cathode side (Chen et al., 2017).
Self-Assembled Structures
The self-assembly properties of variants of this compound have been explored, demonstrating its potential in creating controlled morphological changes in self-assembled structures. These findings are promising for the design of novel self-assembled architectures with applications ranging from material science to nanotechnology. The ability to manipulate the morphological characteristics of these structures through concentration and temperature adjustments opens up new avenues for research and application in various fields (Kshtriya, Koshti, & Gour, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPDXWRLJJBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

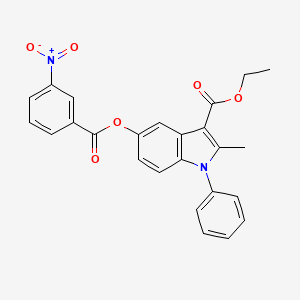
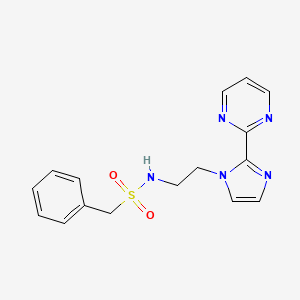
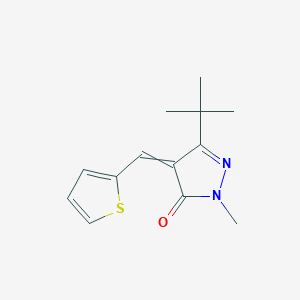
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
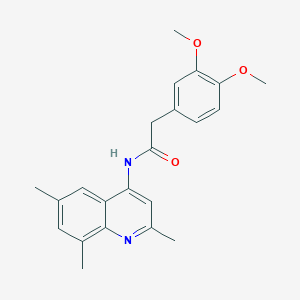
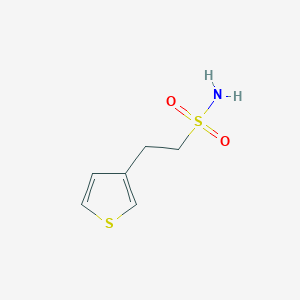
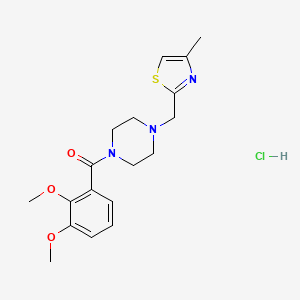
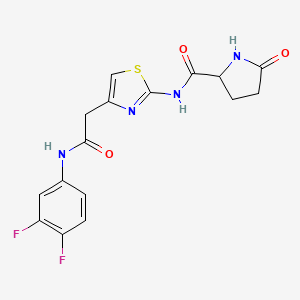
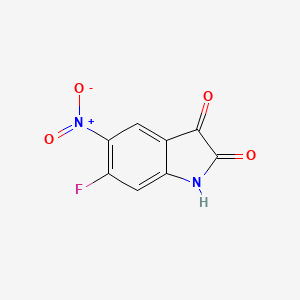
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)